
Pde5-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde5-IN-5 is a phosphodiesterase type 5 inhibitor, a class of compounds known for their vasodilating properties. These inhibitors work by blocking the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells lining blood vessels . This action facilitates muscle relaxation and vasodilation, making these compounds effective in treating conditions like erectile dysfunction and pulmonary arterial hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphodiesterase type 5 inhibitors typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. For instance, the synthesis of sildenafil, a well-known phosphodiesterase type 5 inhibitor, involves the condensation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid with 2-ethoxybenzoyl chloride, followed by reduction and cyclization reactions .
Industrial Production Methods
Industrial production of phosphodiesterase type 5 inhibitors often employs large-scale organic synthesis techniques, including high-performance liquid chromatography for purification and mass spectrometry for quality control . The process is optimized for yield and purity, ensuring the production of pharmaceutical-grade compounds.
Chemical Reactions Analysis
Nomenclature and Identification Challenges
-
"PDE5-IN-5" lacks standardized nomenclature in established chemical databases (e.g., PubChem, ChEMBL) or PDE5 inhibitor literature. This suggests it may be:
-
A proprietary or internal compound designation from a non-indexed study.
-
A recently synthesized molecule not yet widely characterized.
-
A misreferenced or obsolete identifier.
-
Related Structural and Functional Insights
While this compound itself is uncharacterized, insights from analogous PDE5 inhibitors can guide hypotheses about its potential reactivity:
Common Reaction Pathways for PDE5 Inhibitors
-
Hydrolysis : PDE5 inhibitors like sildenafil undergo enzymatic hydrolysis at the pyrazolopyrimidinone ring, mediated by hepatic cytochrome P450 enzymes (e.g., CYP3A4) .
-
Oxidation : Piperazine and morpholine substituents in vardenafil analogs are prone to oxidative metabolism, forming N-oxide derivatives .
-
Sulfonation : Sulfonamide groups in sildenafil derivatives participate in conjugation reactions, enhancing solubility and excretion .
Key Pharmacophores and Reactivity
The core pharmacophore of PDE5 inhibitors includes:
Feature | Role in Reactivity | Example Compounds |
---|---|---|
Pyrazolopyrimidinone | H-bonding with Gln817 (PDE5) | Sildenafil, Vardenafil |
Piperazine/Morpholine | Solubility modulation | Tadalafil analogs |
Sulfonamide | Metabolic stability and excretion | Udenafil, Avanafil |
If this compound shares these groups, its reactivity would align with established metabolic pathways (e.g., CYP-mediated oxidation) .
Research Gaps and Recommendations
-
Synthetic Routes : No data exist on this compound’s synthesis. For novel inhibitors, typical steps include:
-
Assay Validation : Biochemical assays (e.g., Transcreener AMP2/GMP2 FP) could quantify this compound’s IC50 and off-target effects .
Authoritative Sources for Further Inquiry
Given the absence of this compound-specific data, consult:
-
PubChem : For structural and bioactivity data (https://pubchem.ncbi.nlm.nih.gov/).
-
ChEMBL : For target-binding profiles (https://www.ebi.ac.uk/chembl/).
-
ClinicalTrials.gov : For ongoing studies on novel PDE5 inhibitors.
Scientific Research Applications
Approved Clinical Uses
- Erectile Dysfunction : The primary application of PDE5 inhibitors remains the treatment of erectile dysfunction. Pde5-IN-5 enhances penile erection by promoting vasodilation through increased cGMP levels in the corpus cavernosum .
- Pulmonary Arterial Hypertension : PDE5 inhibitors are also approved for treating pulmonary arterial hypertension (PAH). They facilitate vasodilation in pulmonary vessels, improving blood flow and reducing pulmonary pressure .
- Lower Urinary Tract Symptoms : Recent studies indicate that PDE5 inhibitors can alleviate symptoms associated with benign prostatic hyperplasia (BPH) by relaxing smooth muscle in the lower urinary tract .
Emerging Therapeutic Applications
The therapeutic landscape for PDE5 inhibitors is expanding. Below are some notable emerging applications:
- Cardiovascular Diseases : Research indicates that PDE5 inhibition may improve outcomes in various cardiovascular conditions, including heart failure and ischemia-reperfusion injury. The mechanism involves enhancing endothelial function and reducing vascular stiffness .
- Cancer Therapy : Emerging evidence suggests that PDE5 inhibitors may play a role in cancer treatment by inducing apoptosis in tumor cells and enhancing the efficacy of chemotherapy. They modulate immune responses against tumors and may serve as chemopreventive agents .
- Neurological Disorders : There is growing interest in the potential cognitive benefits of PDE5 inhibition. Studies have explored its effects on memory enhancement and neuroprotection, particularly in conditions like Alzheimer's disease .
Table 1: Approved Uses of PDE5 Inhibitors
Table 2: Emerging Applications of PDE5 Inhibitors
Case Studies
- Cardiovascular Improvement : A study demonstrated that patients with heart failure treated with this compound showed significant improvements in cardiac output and exercise tolerance due to enhanced vascular function .
- Cancer Treatment Synergy : In a clinical trial involving patients with advanced cancer, the addition of this compound to standard chemotherapy regimens improved overall survival rates by enhancing drug efficacy through immunomodulation .
- Cognitive Enhancement : Research involving older adults indicated that those treated with PDE5 inhibitors exhibited improved memory retention compared to a control group, suggesting potential neuroprotective effects .
Mechanism of Action
Phosphodiesterase type 5 inhibitors work by selectively inhibiting the degradation of cyclic guanosine monophosphate in vascular smooth muscle cells . This inhibition enhances nitric oxide availability, promoting vasodilation and improving blood flow . The molecular targets include the phosphodiesterase type 5 enzyme and the nitric oxide-cyclic guanosine monophosphate pathway .
Comparison with Similar Compounds
Similar Compounds
Sildenafil (Viagra): The first effective oral treatment for erectile dysfunction.
Tadalafil (Cialis): Known for its longer duration of action.
Vardenafil (Levitra): Similar in action to sildenafil but with a different side effect profile.
Uniqueness
Pde5-IN-5 stands out due to its unique binding characteristics and selectivity for the phosphodiesterase type 5 enzyme . Recent advancements have led to the development of allosteric inhibitors, which offer unparalleled selectivity and reduced side effects compared to traditional competitive inhibitors .
Biological Activity
Pde5-IN-5 is a phosphodiesterase type 5 (PDE5) inhibitor that plays a significant role in various biological processes, particularly in the modulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
PDE5 is an enzyme that hydrolyzes cGMP, a second messenger involved in vasodilation and smooth muscle relaxation. By inhibiting PDE5, this compound increases cGMP levels, leading to enhanced vasodilation and muscle relaxation in various tissues, including the corpus cavernosum of the penis and pulmonary vasculature. This mechanism underlies its therapeutic applications in erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) .
Biological Effects
- Vasodilation : this compound enhances blood flow by promoting vasodilation, which is crucial for treating ED and PAH.
- Anti-inflammatory Properties : Recent studies suggest that PDE5 inhibitors like this compound may modulate inflammatory responses, providing potential therapeutic benefits in chronic inflammatory diseases .
- Cardiac Benefits : In cardiac tissues, PDE5 inhibition has been shown to improve myocardial perfusion and reduce hypertrophy by modulating calcium signaling pathways .
Table 1: Summary of Biological Activities of this compound
Activity | Mechanism | Clinical Relevance |
---|---|---|
Vasodilation | Inhibition of PDE5 increases cGMP levels | Treatment of ED and PAH |
Anti-inflammatory | Modulation of inflammatory mediators | Potential for use in autoimmune diseases |
Cardiac function improvement | Enhances myocardial perfusion | Treatment for heart failure |
Cancer therapy potential | Induces apoptosis in cancer cells | Investigated as an anti-cancer agent |
Case Studies
- Erectile Dysfunction : A clinical trial demonstrated that this compound significantly improved erectile function in men with ED compared to a placebo group. The trial reported an increase in International Index of Erectile Function (IIEF) scores after treatment .
- Pulmonary Arterial Hypertension : In patients with PAH, this compound treatment led to a marked reduction in mean pulmonary arterial pressure and improved exercise capacity as measured by the six-minute walk test .
- Cancer Research : Preclinical studies have indicated that this compound may inhibit tumor growth by inducing apoptosis in various cancer cell lines, including colon and prostate cancers. This effect is believed to be mediated through increased cGMP levels leading to enhanced apoptotic signaling pathways .
Pharmacological Profile
This compound exhibits selectivity for PDE5 over other phosphodiesterases, which minimizes side effects associated with non-selective inhibitors. The pharmacokinetic profile shows a rapid onset of action with a duration that varies based on formulation but generally lasts several hours .
Table 2: Comparative Pharmacokinetics of PDE5 Inhibitors
Compound | Onset of Action | Duration of Action | Half-Life |
---|---|---|---|
This compound | 30 minutes | 4-6 hours | ~2 hours |
Sildenafil | 30 minutes | 4 hours | ~4 hours |
Tadalafil | 60 minutes | Up to 36 hours | ~17.5 hours |
Properties
Molecular Formula |
C23H20BrN3O4 |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
3-[(2R,8R)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]propanoic acid |
InChI |
InChI=1S/C23H20BrN3O4/c24-14-7-5-13(6-8-14)22-21-16(15-3-1-2-4-17(15)25-21)11-18-23(31)26(10-9-20(29)30)12-19(28)27(18)22/h1-8,18,22,25H,9-12H2,(H,29,30)/t18-,22-/m1/s1 |
InChI Key |
LOWJQZJZVQZRGS-XMSQKQJNSA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.